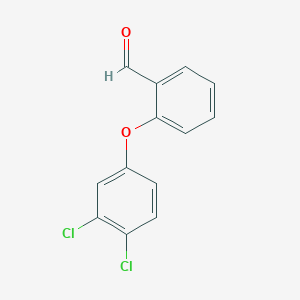

2-(3,4-Dichlorophenoxy)benzaldehyde

描述

Significance of Aryl Aldehydes as Synthetic Intermediates and Functional Scaffolds

Aryl aldehydes, organic compounds featuring an aldehyde group attached to an aromatic ring, are fundamental building blocks in organic synthesis. acs.org Their importance lies in the electrophilic nature of the carbonyl carbon, which readily undergoes nucleophilic attack, making them precursors to a vast array of more complex molecules. organic-chemistry.orggoogle.com They are pivotal in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. nih.gov For instance, aryl aldehydes are key reactants in the formation of Schiff bases and chalcone (B49325) derivatives. acs.org They also participate in multi-component reactions to produce complex heterocyclic structures. The aldehyde functional group itself is a common motif in many biologically important molecules and contributes to their activity. nih.gov

The reactivity of the aldehyde group allows for a multitude of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and various carbon-carbon bond-forming reactions. ncert.nic.in This versatility makes aryl aldehydes indispensable functional scaffolds for the construction of diverse molecular architectures with potential applications in medicinal chemistry and materials science. acs.orgliberty.edu

Overview of Dichlorophenoxy Moieties in Chemical Synthesis and Mechanistic Studies

The dichlorophenoxy group is a well-known structural motif, most notably found in the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). liberty.edumdpi.com The presence of chlorine atoms on the phenoxy ring significantly influences the electronic properties of the molecule, affecting its reactivity and biological interactions. nih.gov The position of the chlorine atoms is crucial in determining the compound's activity and toxicity. nih.gov

In chemical synthesis, the dichlorophenoxy moiety can be introduced through nucleophilic aromatic substitution or Ullmann condensation reactions. mdpi.comwikipedia.org Mechanistic studies on these reactions are crucial for optimizing reaction conditions and understanding the factors that control regioselectivity. The electronic and steric effects of the chlorine substituents play a significant role in directing these transformations. nih.govlibretexts.org The study of dichlorophenoxy-containing compounds often revolves around their potential biological activities, drawing from the historical context of phenoxy herbicides. researchgate.netnih.gov

Historical Context and Evolution of Research Trajectories for Related Compounds

The research trajectory of compounds related to 2-(3,4-Dichlorophenoxy)benzaldehyde is deeply rooted in the history of phenoxy herbicides. The discovery of 2,4-D in the 1940s marked a revolution in agriculture and spurred extensive research into the synthesis and biological activity of other chlorinated phenoxy compounds. acs.orgmdpi.comnih.gov Initially, the focus was on developing selective herbicides for weed control.

Over time, research has evolved to investigate the environmental fate, toxicology, and potential non-herbicidal applications of these compounds. researchgate.net For instance, the synthesis of various substituted dichlorobenzaldehydes has been explored for their potential as intermediates in the preparation of pharmaceuticals and other specialty chemicals. nih.gov The development of modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, has further expanded the possibilities for creating novel dichlorophenoxy-containing molecules with tailored properties. acs.org

Scope and Objectives of Academic Research Pertaining to this compound

Given the limited direct research on this compound, academic research would likely focus on several key areas. A primary objective would be the development of an efficient and scalable synthesis of the compound. This would likely involve exploring variations of the Ullmann condensation or nucleophilic aromatic substitution reactions. acs.orgorganic-chemistry.org

A second major area of investigation would be the exploration of its reactivity. Researchers would likely investigate the participation of the aldehyde group in various organic transformations to synthesize novel derivatives. The influence of the 3,4-dichlorophenoxy moiety on the reactivity of the benzaldehyde (B42025) ring would be of particular interest.

Finally, a significant research objective would be the evaluation of the biological activity of this compound and its derivatives. Drawing inspiration from the known bioactivity of other dichlorophenoxy compounds, studies would likely screen for herbicidal, antifungal, antibacterial, or other pharmacological properties. researchgate.net The synthesis of functionalized benzaldehydes for medicinal chemistry applications is a growing field of interest. sprchemical.com

Interactive Data Tables

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₃H₈Cl₂O₂ | - |

| Molecular Weight | 267.11 g/mol | - |

| Appearance | Solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Insoluble in water (Predicted) | - |

Table 2: Proposed Synthetic Route for this compound

| Step | Reaction Type | Reactants | Reagents and Conditions | Product |

| 1 | Ullmann Condensation | 2-Bromobenzaldehyde, 3,4-Dichlorophenol (B42033) | Copper catalyst (e.g., CuI), base (e.g., K₂CO₃), high-boiling solvent (e.g., DMF or NMP), heat | This compound |

| 2 | Nucleophilic Aromatic Substitution | 1,2-Dichloro-4-nitrobenzene, 2-Hydroxybenzaldehyde | Strong base (e.g., NaH or K₂CO₃), polar aprotic solvent (e.g., DMF or DMSO) | Intermediate, followed by reduction of the nitro group and subsequent diazotization and hydrolysis to the aldehyde |

Table 3: Spectroscopic Data for Related Compounds (for reference)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| 2,4-Dichlorobenzaldehyde | 7.4-7.9 (m, 3H), 10.3 (s, 1H) | 128.1, 130.2, 131.0, 135.5, 138.0, 140.2, 189.5 | ~1700 (C=O) |

| 3,4-Dichlorophenol | 6.8-7.4 (m, 3H), 9.9 (s, 1H) | 116.9, 118.2, 125.0, 131.2, 133.5, 154.8 | ~3300 (O-H), ~1230 (C-O) |

Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dichlorophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-11-6-5-10(7-12(11)15)17-13-4-2-1-3-9(13)8-16/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTZUUABVUJNGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 2-(3,4-Dichlorophenoxy)benzaldehyde

The formation of the phenoxy linkage in this compound is typically achieved through well-established cross-coupling reactions. These methods primarily involve the reaction between a halogenated phenol (B47542) and a substituted benzaldehyde (B42025) derivative.

Etherification-based Approaches for Phenoxy Linkage Formation

The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers. rsc.orgwikipedia.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of 3,4-dichlorophenol (B42033) with a 2-halobenzaldehyde.

Traditional Ullmann reactions often require harsh conditions, such as high temperatures (120-220 °C) and stoichiometric amounts of copper. acs.org However, significant advancements have been made to develop milder and more efficient catalytic systems. Modern approaches often utilize soluble copper catalysts with various ligands, such as diamines, N,N-dimethylglycine, and 1,10-phenanthroline, which can facilitate the reaction under less demanding conditions. acs.orgnih.gov For instance, copper(I) iodide (CuI) in combination with ligands like N,N-dimethylglycine has been shown to effectively catalyze the coupling of aryl bromides and iodides with phenols at lower temperatures. acs.org

Another important etherification method is the palladium-catalyzed Buchwald-Hartwig amination, which has been adapted for C-O bond formation. rsc.org While effective, the high cost of palladium and the sensitivity of the phosphine (B1218219) ligands used can be drawbacks for large-scale synthesis. acs.org

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway, particularly when the benzaldehyde ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org In this approach, the phenoxide, generated from 3,4-dichlorophenol with a base, acts as a nucleophile, displacing a halide (typically fluoride (B91410) or chloride) from an activated 2-halobenzaldehyde. The presence of the aldehyde group at the ortho position can influence the reactivity of the leaving group.

Cascade Reaction Strategies in Benzaldehyde Functionalization

Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient approach to synthesizing complex molecules in a single operation, thereby increasing atom economy and reducing waste. 20.210.105 While specific cascade reactions leading directly to this compound are not extensively documented, the principles of cascade design can be applied to the functionalization of benzaldehydes.

One potential strategy could involve a one-pot reaction where the ether linkage is formed first, followed by an in-situ functionalization of the benzaldehyde moiety. liberty.edu For example, a reaction could be designed where an initial Ullmann or SNAr coupling is followed by a reaction that modifies the aldehyde group or introduces other substituents onto the aromatic rings. The development of such cascade processes is an active area of research aimed at improving synthetic efficiency. 20.210.105

Multi-Step Synthesis from Halogenated Phenols and Substituted Benzaldehydes

A common and practical approach to synthesizing this compound involves a multi-step sequence starting from readily available precursors. This typically involves the separate synthesis or procurement of 3,4-dichlorophenol and a suitable 2-substituted benzaldehyde, followed by their coupling.

The synthesis of 3,4-dichlorophenol can be achieved from 3,4-dichloroaniline (B118046) via a diazotization reaction followed by hydrolysis. 2-Halobenzaldehydes, such as 2-fluorobenzaldehyde (B47322) or 2-chlorobenzaldehyde (B119727), are commercially available or can be synthesized from the corresponding toluenes. For example, 2,3-dichlorobenzaldehyde (B127699) can be synthesized from 2,3-dichlorotoluene. google.comchemicalbook.com

The key step in this multi-step approach is the formation of the ether bond, which is typically accomplished using the Ullmann condensation as previously described. wikipedia.orggoogle.com The choice of reactants (e.g., 3,4-dichlorophenol with 2-chlorobenzaldehyde or 2-fluorobenzaldehyde) will depend on the reactivity of the specific halogen and the chosen catalytic system.

Design and Synthesis of Precursors for this compound

The successful synthesis of the target compound relies heavily on the availability and purity of its key precursors: 3,4-dichlorophenol and a 2-substituted benzaldehyde.

3,4-Dichlorophenol: This precursor is a solid with a melting point of 66-68 °C and a boiling point of 253 °C. sigmaaldrich.com It can be synthesized from 3,4-dichloroaniline through a diazotization reaction followed by hydrolysis, with reported yields around 80.5%.

2-Substituted Benzaldehydes: A variety of 2-halobenzaldehydes can serve as the other key precursor. rsc.orgrsc.org The choice of the halogen (F, Cl, Br, I) can significantly impact the reaction conditions required for the subsequent etherification step. Fluorinated benzaldehydes are often more reactive in nucleophilic aromatic substitution reactions. walisongo.ac.id These precursors are often commercially available or can be prepared through established synthetic routes. rsc.orgrsc.org

Optimization of Reaction Conditions and Catalyst Systems in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and costs. Key parameters that are often optimized include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand: In Ullmann-type reactions, the combination of a copper source (e.g., CuI, Cu₂O, or copper nanoparticles) and a ligand is critical. acs.orgmdpi.comnih.gov Ligands such as N,N-dimethylglycine, 1,10-phenanthroline, and various diols have been shown to improve the efficiency of the coupling reaction, allowing for lower catalyst loadings and milder reaction temperatures. acs.orgnih.gov Iron-based catalysts have also been explored as a more economical alternative to copper and palladium. organic-chemistry.org

Base and Solvent: The choice of base is important for generating the phenoxide nucleophile. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydroxide (B78521) (NaOH). google.comorganic-chemistry.org The solvent must be able to dissolve the reactants and withstand the reaction temperature. Polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are frequently used. wikipedia.orgwalisongo.ac.id

Phase Transfer Catalysis: To overcome the challenge of reactants being in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the benzaldehyde), phase transfer catalysts can be employed. biomedres.usyoutube.com These catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, facilitate the transfer of the nucleophile into the organic phase, thereby increasing the reaction rate. youtube.comyoutube.com

Below is a table summarizing various catalytic systems used in diaryl ether synthesis:

| Catalyst System | Ligand/Additive | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| CuI | Diol (trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol) | - | Acetonitrile | 82 °C | acs.org |

| Cu(OTf)₂ | 1,1'-Binaphthyl-2,2'-diamine (BINAM) | - | Dioxane | 110 °C | nih.gov |

| Copper Nanoparticles | None | Cs₂CO₃ | Acetonitrile | 50-60 °C | nih.gov |

| CuO Nanoparticles | None | Cs₂CO₃ or KOH | DMSO | 110 °C | nih.gov |

| CuI/Fe(acac)₃ | None | K₂CO₃ | - | - | organic-chemistry.org |

Atom Economy and Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to minimize waste, reduce energy consumption, and use less hazardous materials. mdpi.comjocpr.com Atom economy, a concept developed by Barry Trost, is a key metric in this regard, measuring the efficiency of a reaction in terms of how many atoms of the reactants are incorporated into the final product. nih.govprimescholars.com

Atom Economy: Addition reactions, such as the Diels-Alder reaction, often exhibit 100% atom economy. nih.gov In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. rsc.org The synthesis of this compound via Ullmann condensation, for example, produces inorganic salts as byproducts, which reduces its atom economy.

Green Chemistry Approaches: To improve the environmental footprint of the synthesis, several strategies can be employed:

Catalysis: Using catalytic amounts of reagents instead of stoichiometric quantities significantly improves atom economy and reduces waste. jocpr.com The development of highly active and recyclable catalysts is a major focus. mdpi.comnih.gov

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives, or even performing reactions under solvent-free conditions, is a key aspect of green chemistry. mdpi.com

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

One-Pot and Cascade Reactions: Designing synthetic routes that involve multiple transformations in a single pot minimizes the need for purification of intermediates, saving solvents, time, and energy. 20.210.105liberty.edu

By carefully selecting synthetic pathways and optimizing reaction conditions with these principles in mind, the synthesis of this compound can be made more efficient and environmentally sustainable.

Reactivity Profiles and Transformational Chemistry

Electrophilic and Nucleophilic Reactions of the Aldehyde Moiety

The aldehyde functional group is a cornerstone of the reactivity of 2-(3,4-Dichlorophenoxy)benzaldehyde, participating in a variety of electrophilic and nucleophilic reactions.

Nucleophilic Addition Reactions at the Carbonyl Carbon

The carbonyl carbon of the aldehyde group in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by nucleophiles in what are known as nucleophilic addition reactions. In these reactions, the nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol.

The reactivity of the aldehyde can be influenced by both steric and electronic factors. Aromatic aldehydes, such as this compound, are generally less reactive in nucleophilic additions compared to aliphatic aldehydes. This is because the electron-donating resonance effect of the aromatic ring reduces the electrophilicity of the carbonyl carbon.

Common nucleophiles that participate in these reactions include:

Grignard reagents (R-MgX)

Organolithium compounds (R-Li)

Cyanide ions (CN⁻)

Hydride reagents (e.g., NaBH₄, LiAlH₄)

The general mechanism for nucleophilic addition to an aldehyde is depicted below:

Figure 1: General Mechanism of Nucleophilic Addition to an Aldehyde

Condensation Reactions with Nitrogen and Oxygen Nucleophiles (e.g., Schiff Base Formation, Oxime Synthesis)

Condensation reactions are a class of reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water or ammonia. The aldehyde group of this compound readily undergoes condensation reactions with various nitrogen and oxygen nucleophiles.

Schiff Base Formation:

The reaction of this compound with primary amines yields Schiff bases (or imines). This reaction typically occurs under acidic or basic conditions. The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Oxime Synthesis:

The condensation of this compound with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. This reaction is analogous to Schiff base formation and proceeds through a similar mechanism. A related process is the reaction with 2,4-dinitrophenylhydrazine to form a hydrazone, a reaction often used for the qualitative identification of aldehydes and ketones.

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) | Condensation |

| This compound | Hydroxylamine (NH₂OH) | Oxime | Condensation |

| This compound | Hydrazine (H₂N-NH₂) | Hydrazone | Condensation |

Aldehyde Oxidation and Reduction Transformations

The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation:

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄)

Tollens' reagent ([Ag(NH₃)₂]⁺)

Fehling's solution (Cu²⁺ in tartrate solution)

The oxidation of the analogous compound, 2,4-dichlorophenoxyacetic acid, has been studied, indicating that the dichlorophenyl moiety is relatively stable under certain oxidative conditions.

Reduction:

The reduction of the aldehyde group to a primary alcohol can be achieved using various reducing agents, such as:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

Catalytic hydrogenation (H₂/catalyst)

Reactions Involving the Phenoxy and Dichlorophenyl Substituents

Beyond the reactivity of the aldehyde group, the phenoxy and dichlorophenyl moieties of this compound also participate in characteristic chemical transformations.

Aromatic Substitution Reactions on the Dichlorophenyl Ring

The dichlorophenyl ring in this compound is an electron-deficient aromatic system due to the electron-withdrawing nature of the two chlorine atoms. This deactivation makes electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, more challenging compared to unsubstituted benzene. However, under forcing conditions, such substitutions may occur. The directing effects of the chlorine atoms and the phenoxy group will influence the position of substitution.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SₙAr) reactions, where a nucleophile replaces one of the chlorine atoms. The viability of SₙAr reactions depends on the reaction conditions and the nature of the nucleophile.

Ether Linkage Cleavage and Formation Reactions

The ether linkage in this compound is generally stable but can be cleaved under harsh conditions.

Ether Cleavage:

The cleavage of diaryl ethers typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), at elevated temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The cleavage of the C-O bond in diaryl ethers is generally more difficult than in alkyl aryl ethers. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether and the reaction conditions.

Ether Formation:

The synthesis of this compound itself involves the formation of the ether linkage. A common method for forming diaryl ethers is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. In the context of this molecule, this could involve the reaction of 2-chlorobenzaldehyde (B119727) with 3,4-dichlorophenol (B42033) or the reaction of 2-hydroxybenzaldehyde with 1,2,4-trichlorobenzene in the presence of a base and a copper catalyst.

Exploration of Derivatization Pathways and Novel Chemical Entities

The chemical structure of this compound offers multiple avenues for synthetic modification. The aldehyde group serves as a primary site for reactions such as condensation, cyclization, and conjugation, enabling the construction of more complex molecules. These derivatization pathways are crucial for generating novel chemical entities with tailored properties.

Synthesis of Chalcone (B49325) Analogues

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, are a significant class of compounds synthesized from aromatic aldehydes. ijarsct.co.in The most common method for their preparation is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503) derivative. ijarsct.co.inwjpps.comwikipedia.org This reaction is a type of crossed aldol condensation that typically involves the dehydration of the intermediate aldol product to form the characteristic α,β-unsaturated ketone of the chalcone framework. praxilabs.com

The synthesis involves reacting this compound with a substituted or unsubstituted acetophenone in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in an alcoholic solvent like ethanol. ijarsct.co.intaylorandfrancis.com The reaction proceeds by the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. praxilabs.com The subsequent dehydration is driven by the formation of a conjugated system. gordon.edu Variations of this method include solvent-free "grinding" techniques and ultrasound-assisted synthesis to enhance reaction rates and yields. taylorandfrancis.comrjlbpcs.comnih.gov

The resulting chalcone analogues, incorporating the 2-(3,4-Dichlorophenoxy)phenyl moiety, are valuable intermediates for further synthetic transformations, particularly in the construction of heterocyclic compounds. nih.gov

| Aldehyde Reactant | Ketone Reactant | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| This compound | Acetophenone | Aqueous NaOH or KOH, Ethanol, Room Temperature | (2E)-1-phenyl-3-[2-(3,4-dichlorophenoxy)phenyl]prop-2-en-1-one | ijarsct.co.intaylorandfrancis.com |

| Substituted Benzaldehyde (B42025) | 4-Methoxyacetophenone | NaOH, Grinding, Room Temperature | Substituted (E)-1-(4-methoxyphenyl)-3-phenylpropenone | rjlbpcs.com |

| Benzaldehyde Derivatives | Acetophenone Derivatives | KOH, Methanol, Ultrasound-assisted | Chalcone Derivatives | nih.gov |

| Aromatic Aldehyde | Aryl Methyl Ketone | Aqueous KOH, Room Temperature | Hydroxychalcone Analogues | nih.gov |

Formation of Substituted Heterocyclic Systems

The aldehyde functionality of this compound and the reactive α,β-unsaturated ketone system of its chalcone derivatives serve as key starting points for the synthesis of a wide array of heterocyclic compounds. These reactions typically involve condensation and subsequent cyclization with binucleophilic reagents.

Chalcones derived from this compound can be converted into various six-membered heterocyclic systems. For instance, reaction with urea in an ethanolic sodium hydroxide solution can yield oxazine derivatives. Similarly, treatment with thiourea under basic conditions leads to the formation of the corresponding thiazine derivatives.

Furthermore, five-membered heterocycles can also be synthesized. The reaction of these chalcones with hydroxylamine hydrochloride in the presence of a base like sodium acetate results in the formation of isoxazole derivatives. The synthesis of pyrazole derivatives is also a common transformation, achieved by reacting the chalcone intermediate with hydrazine hydrate or substituted hydrazines. clockss.org These cyclization reactions are fundamental in medicinal chemistry for generating libraries of compounds for biological screening.

| Starting Material | Reagent(s) | Reaction Type | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Chalcone Derivative | Urea, Ethanolic NaOH | Condensation/Cyclization | Oxazine Derivative | |

| Chalcone Derivative | Thiourea, Ethanolic NaOH | Condensation/Cyclization | Thiazine Derivative | |

| Chalcone Derivative | Hydroxylamine hydrochloride, Sodium Acetate | Condensation/Cyclization | Isoxazole Derivative | |

| Benzaldehyde Derivative | Hippuric Acid, Acetic Anhydride, Sodium Acetate | Erlenmeyer-Azlactone Synthesis | Oxazolin-5-one | journalagent.com |

| Aryl Aldehydes, Malononitrile, (Thio)barbituric acid | Multicomponent Reaction | Knoevenagel/Michael Addition/Cyclization | Pyrano[2,3-d]pyrimidine | nih.gov |

Development of Conjugates with Enhanced Functional Attributes

Conjugation of the this compound framework to other molecules is a strategy to create new chemical entities with enhanced or modified functionalities. This can involve forming stable covalent bonds with biomolecules, polymers, or other functional chemical moieties. The aldehyde group is particularly useful for this purpose, as it can readily react with primary amines to form a Schiff base (imine), which can be subsequently reduced to a stable secondary amine linkage.

While direct examples involving this compound are specific, the broader class of dichlorophenoxy compounds demonstrates this principle. For instance, 2-(3,4-dichlorophenoxy) triethylamine (DCPTA) is a known plant growth regulator that enhances stress resistance in crops, illustrating how modification of the core structure can impart significant biological activity. nih.gov Similarly, the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) is known to form conjugates with glucose and amino acids in plants as part of its metabolic pathway. uwa.edu.au These metabolic conjugates, such as glucose esters and amino acid amides, alter the molecule's activity and transport within the plant. uwa.edu.au

Another area of conjugation is derivatization for analytical purposes. Phenoxyacetic acids, a related class of compounds, are often converted into esters (e.g., methyl or 2-chloroethyl esters) to increase their volatility for analysis by gas chromatography. nih.gov This process of chemical derivatization is a form of conjugation designed to enhance detectability and separation.

| Core Moiety | Conjugating Agent | Resulting Conjugate | Enhanced Attribute | Reference |

|---|---|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Glucose | Glucose Ester Conjugate | Metabolic modification, altered auxin activity | uwa.edu.au |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Amino Acids (e.g., Aspartate, Glutamate) | Amino Acid Conjugate | Metabolic detoxification pathway | uwa.edu.au |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Boron trichloride/2-chloroethanol | 2-Chloroethyl Ester | Enhanced detection for GC-ECD analysis | nih.gov |

| 2-(3,4-Dichlorophenoxy) moiety | Triethylamine | 2-(3,4-dichlorophenoxy) triethylamine (DCPTA) | Enhanced plant stress resistance | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Mechanistic Studies (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(3,4-Dichlorophenoxy)benzaldehyde in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular structure and connectivity can be obtained.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, the spectrum would show distinct signals for the aldehydic proton and the aromatic protons on both phenyl rings. The aldehydic proton is expected to appear as a singlet at a significantly downfield chemical shift (around 10.0 ppm) due to the strong deshielding effect of the carbonyl group. The aromatic protons would exhibit complex splitting patterns in the range of approximately 6.8-8.0 ppm. The protons on the benzaldehyde (B42025) ring and the dichlorophenoxy ring would have unique chemical shifts and coupling constants determined by their substitution patterns.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments. The carbon of the aldehyde group (C=O) is highly deshielded and would appear at a characteristic downfield shift (around 190-193 ppm). docbrown.info The aromatic carbons would resonate in the 115-160 ppm region. The carbon attached to the ether oxygen and the carbons bonded to chlorine atoms would show distinct chemical shifts due to the strong electronegativity of these substituents.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal proton-proton coupling relationships within the aromatic rings, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data from analogous compounds such as benzaldehyde, 2,4-dichlorobenzaldehyde, and other substituted phenoxy compounds. docbrown.infohmdb.cachemicalbook.comdocbrown.infochemicalbook.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (CHO) | ~10.4 | ~192 |

| Aromatic (C-H) | 6.8 - 8.0 | 115 - 140 |

| Aromatic (C-O) | - | 150 - 160 |

| Aromatic (C-Cl) | - | 130 - 135 |

| Aromatic (C-CHO) | - | ~136 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically observed around 1700 cm⁻¹. docbrown.info Other key signals would include:

Aromatic C-H stretching: Multiple weak bands above 3000 cm⁻¹. docbrown.info

Aldehyde C-H stretching: Two weak bands typically found near 2850 and 2750 cm⁻¹.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region. docbrown.info

C-O-C (ether) stretching: Asymmetric and symmetric stretching vibrations, expected in the 1250-1000 cm⁻¹ range.

C-Cl stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, the aromatic ring vibrations and C-Cl stretches typically yield strong and sharp signals. nih.govthermofisher.com The combination of both FT-IR and FT-Raman provides a comprehensive vibrational profile of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on data from related benzaldehyde and dichlorophenyl compounds. docbrown.infonih.govnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| C=O (Aldehyde) | Stretching | ~1700 | Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium |

| Aldehyde C-H | Stretching | ~2850, ~2750 | Weak |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Strong |

| C-O-C (Ether) | Asymmetric Stretch | 1275 - 1200 | Strong |

| C-Cl | Stretching | 800 - 600 | Strong |

X-ray Crystallography for Solid-State Structural Characterization of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound itself is not publicly documented, analysis of its derivatives would provide invaluable structural information. researchgate.net

Mass Spectrometry for Reaction Monitoring, Product Characterization, and Metabolite Identification in Controlled Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact molecular weight. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic [M+2]⁺ and [M+4]⁺ isotope peaks in a predictable ratio (approximately 6:4:1), confirming the presence of two chlorine atoms. nih.gov

Common fragmentation pathways would likely involve:

Loss of a hydrogen radical (-H): Forming a stable [M-1]⁺ acylium ion. docbrown.info

Loss of the aldehyde group (-CHO): Resulting in an [M-29]⁺ ion. docbrown.info

Cleavage of the ether bond: This could generate ions corresponding to the [C₆H₃Cl₂O]⁺ (dichlorophenoxy) and [C₇H₅O]⁺ (formylphenyl) fragments.

In controlled studies, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for monitoring the progress of reactions involving this compound, characterizing its purity, and identifying any by-products or metabolites. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Notes |

| 280/282/284 | [C₁₃H₈Cl₂O₂]⁺ | Molecular Ion ([M]⁺) with chlorine isotope pattern |

| 279/281/283 | [C₁₃H₇Cl₂O₂]⁺ | Loss of H radical from aldehyde ([M-1]⁺) |

| 251/253/255 | [C₁₂H₇Cl₂O]⁺ | Loss of CHO group ([M-29]⁺) |

| 177/179/181 | [C₆H₃Cl₂O]⁺ | Dichlorophenoxy cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

Application of Hyphenated Techniques in Comprehensive Structural Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for complex samples. chemijournal.comnih.gov The combination of Liquid Chromatography (LC) or Gas Chromatography (GC) with Mass Spectrometry (MS) or NMR spectroscopy is particularly powerful. saspublishers.com

LC-MS/GC-MS: These techniques are ideal for separating this compound from a reaction mixture or an environmental sample and obtaining a mass spectrum for each separated component. This allows for positive identification and quantification. nih.gov Tandem MS (MS/MS) can further fragment selected ions to provide even more detailed structural information, which is crucial for distinguishing between isomers. nih.gov

LC-NMR: This technique involves connecting an HPLC system to an NMR spectrometer. It allows for the acquisition of detailed NMR spectra (¹H, ¹³C, 2D) of compounds as they are separated chromatographically. This is exceptionally useful for the unambiguous identification of unknown impurities or degradation products related to this compound without the need for prior isolation. researchgate.net

The synergistic use of these hyphenated techniques provides a comprehensive analytical workflow, enabling not just the identification of the target compound but also a full characterization of associated substances in a mixture. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT), ab initio, and semi-empirical approaches are employed to model the electronic and geometric structure of 2-(3,4-Dichlorophenoxy)benzaldehyde. DFT, particularly with functionals like B3LYP, is a widely used method for studying substituted benzaldehydes and related compounds due to its balance of accuracy and computational cost. nih.gov

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are dictated by the arrangement of its electrons. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial as these frontier orbitals govern the molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For substituted benzaldehydes, the nature and position of the substituents significantly influence the energies of these frontier orbitals. In the case of this compound, the electron-withdrawing chlorine atoms and the ether linkage will modulate the electron density distribution across the aromatic rings and the aldehyde group, thereby affecting the HOMO-LUMO gap.

Table 1: Illustrative Frontier Orbital Energies for a Related Substituted Benzaldehyde (B42025)

| Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| DFT/B3LYP | 6-311++G(d,p) | -6.5 | -2.0 | 4.5 |

Note: This table provides hypothetical data for a structurally similar compound to illustrate the typical values obtained from DFT calculations. The actual values for this compound would require specific calculations.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. Transition state theory allows for the determination of the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed.

For this compound, this approach can be used to study various reactions, such as its synthesis or its metabolic degradation. For example, in the synthesis of related diaryl ethers via Ullmann condensation or Buchwald-Hartwig amination, DFT calculations can help to elucidate the mechanism of C-O bond formation. organic-chemistry.org Similarly, the mechanism of reactions involving the aldehyde group, such as nucleophilic addition, can be investigated to understand the compound's reactivity profile. canterbury.ac.uknih.gov These calculations involve locating the transition state structure and confirming it has a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Prediction and Validation of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental data.

For this compound, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of its various bonds. nih.gov For instance, the characteristic C=O stretching frequency of the aldehyde group, as well as the C-O-C stretching of the ether linkage and the C-Cl stretching frequencies, can be calculated and compared with experimental FT-IR spectra. Similarly, the chemical shifts of the hydrogen and carbon atoms in the molecule can be computed to aid in the interpretation of ¹H and ¹³C NMR spectra. Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. chemrxiv.org

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule and its interactions with its environment over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities.

For a flexible molecule like this compound, which has a rotational degree of freedom around the ether linkage, conformational analysis is crucial. MD simulations can explore the conformational space of the molecule to identify the most stable conformers and the energy barriers between them. This information is vital as the biological activity of a molecule is often dependent on its three-dimensional shape. The diaryl ether scaffold is known for its flexibility, which can be advantageous for binding to biological targets. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in the design of new molecules with desired biological activities. These methods aim to correlate the chemical structure of a series of compounds with their biological effects.

Development of Molecular Descriptors for Biological Interaction Prediction

To build a QSAR model, the chemical structure of a molecule is represented by a set of numerical values known as molecular descriptors. These descriptors can be categorized into several types:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, counts of specific functional groups).

3D descriptors: Dependent on the 3D coordinates of the atoms (e.g., molecular volume, surface area).

Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic effects (Hammett constants), and polarizability.

For this compound, these descriptors would be calculated and used in statistical models to predict its potential biological activity, such as inhibitory effects on a particular enzyme. For instance, in studies of related benzaldehyde derivatives as enzyme inhibitors, descriptors related to hydrophobicity and electronic properties have been found to be significant. nih.govsigmaaldrich.com QSAR models for phenoxyacetic acid derivatives have also highlighted the importance of hydrophobic and electronic parameters for their biological activity. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR Studies

| Descriptor Type | Descriptor Name | Description | Relevance |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Indicates the lipophilicity of the molecule, which affects its ability to cross cell membranes. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences electrostatic interactions with biological targets. |

| Topological | Wiener Index | A distance-based topological index. | Relates to the branching and size of the molecule. |

| Quantum Chemical | HOMO/LUMO Energy | Energies of the frontier molecular orbitals. | Reflects the molecule's reactivity and ability to participate in charge-transfer interactions. |

By developing robust QSAR models based on a series of related compounds, it becomes possible to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective agents.

Comparative Molecular Field Analysis (CoMFA) and Related 3D-QSAR Techniques

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are computational techniques that aim to establish a correlation between the biological activity of a set of compounds and their three-dimensional properties. slideshare.net Among the most prominent 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods are instrumental in drug design and lead optimization, providing insights into how modifications of a molecule's structure can affect its therapeutic efficacy. slideshare.netnih.gov

The fundamental principle of CoMFA involves aligning a series of molecules with known biological activities over a common template. The aligned molecules are then placed in a 3D grid, and their steric and electrostatic interaction fields are calculated at each grid point using a probe atom. slideshare.net These calculated field values are then correlated with the biological activity data using partial least squares (PLS) statistical analysis. The resulting model can predict the activity of new, unsynthesized compounds and generate 3D contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.gov

CoMSIA, an extension of CoMFA, also calculates steric and electrostatic fields but adds three more descriptors: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This provides a more comprehensive understanding of the molecular features crucial for biological activity.

While specific CoMFA or 3D-QSAR studies on this compound were not identified, the application of these techniques to structurally related classes of compounds demonstrates their utility. For instance, 3D-QSAR models have been successfully developed for flavonoid derivatives that inhibit aldose reductase and for 1,2,4-triazole (B32235) bearing compounds as cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov In such studies, the models achieve good predictive quality, validated both internally and externally, and the resulting contour maps guide the rational design of new inhibitors with enhanced potency. nih.gov These computational tools are invaluable for understanding structure-activity relationships and designing novel therapeutic agents. nih.gov

Molecular Docking and Binding Affinity Predictions for Biological Targets (Mechanistic Focus)

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The primary goal is to predict the binding mode and affinity, often expressed as a scoring function or binding energy (in kcal/mol). This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action at a molecular level.

The process involves preparing the 3D structures of both the ligand and the protein target. Using software like AutoDock Vina, the ligand is placed in the binding site of the protein, and its conformational flexibility is explored to find the most stable binding pose. mdpi.com The stability is evaluated based on a scoring function that estimates the free energy of binding. A more negative binding affinity value indicates a more stable protein-ligand complex. nih.govnih.gov

Although specific molecular docking studies for this compound are not detailed in the available literature, research on closely related dichlorophenoxy derivatives provides significant insights into potential biological targets and binding interactions. For example, derivatives of 2-(2,4-Dichlorophenoxy)acetic acid have been investigated as potential inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which is implicated in inflammation. mdpi.com In one study, a series of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides were docked into the active site of COX-2 (PDB ID: 4M11). The results showed that these compounds could effectively interact with the active site, with one derivative exhibiting a strong binding affinity of -10.4 kcal/mol. mdpi.com The interactions were stabilized by multiple hydrogen bonds with key amino acid residues like Arg120 and Tyr355. mdpi.com

These findings suggest that the dichlorophenoxy moiety is a key pharmacophore that can be accommodated within the binding pockets of specific biological targets. The interactions typically involve hydrogen bonds and hydrophobic interactions with amino acid residues. For instance, in studies of other small molecules, key residues like Val314, Ser317, and Gly183 have been identified as forming crucial hydrogen bonds with ligands. nih.gov

Below is an interactive table summarizing binding affinity data from docking studies of various ligands against different protein targets, illustrating the range of values and interactions observed.

| Ligand/Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues |

| 2-(2,4-dichlorophenoxy)-N-(...)(7h) mdpi.com | COX-2 (4M11) | -10.4 | Arg120, Tyr355 |

| Hyperoside nih.gov | PfHT1 | -13.881 | Ser315, Ser317, Asn52, Gly183, Val314 |

| Sylibin nih.gov | PfHT1 | -12.254 | - |

| Avicularin nih.gov | PfHT1 | -11.952 | - |

| Quercetagetin nih.gov | PfHT1 | -11.756 | - |

| Harpagoside nih.gov | PfHT1 | -11.258 | Val314 |

| 2H-thiopyrano[2,3-b]quinoline (4) nih.gov | CB1a (2IGR) | -6.1 | ILE-8, ILE-18, LYS-7, LYS-11, etc. |

| ZINC00001624 researchgate.net | hAChE (4EY6) | -10.3 | - |

Analysis of Non-Linear Optical Properties and Electronic Characteristics

The study of non-linear optical (NLO) properties and electronic characteristics of organic molecules is a significant area of materials science, driven by potential applications in optoelectronics, such as frequency conversion and optical switching. semanticscholar.org Computational quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these properties. researchgate.net

Electronic characteristics are often described through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. ceon.rs A smaller energy gap suggests that the molecule is more easily polarizable and likely to exhibit higher reactivity. ceon.rs Natural Bond Orbital (NBO) analysis is another technique used to understand charge transfer, conjugative interactions, and electron delocalization within the molecule. researchgate.net

NLO properties arise from the interaction of a material with intense electromagnetic fields, like those from a laser. semanticscholar.org Key parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A large hyperpolarizability value is a primary indicator of a material's NLO activity. researchgate.net Experimental techniques like the Z-scan method can be used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). semanticscholar.orgresearchgate.net

While a specific analysis of this compound is not available, theoretical investigations on other benzaldehyde derivatives provide a framework for understanding its potential properties. For example, a DFT study on 4-[bis[2-(acetyloxy)ethyl]amino]benzaldehyde (B1595853) (4B2AEAB) calculated its NLO properties. The results for dipole moment, polarizability, and first static hyperpolarizability indicated that the molecule is an active NLO material. researchgate.net Such push-pull systems, where an electron-donating group is connected to an electron-withdrawing group through a π-conjugated system, often exhibit significant NLO responses. semanticscholar.org

The table below shows calculated electronic and NLO properties for a related benzaldehyde derivative, illustrating the type of data generated in such computational studies.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | First Hyperpolarizability (esu) |

| 4B2AEAB researchgate.net | B3LYP/6-31+G(d,p) | -6.11 | -2.15 | 3.96 | 6.53 | 2.19 x 10⁻³⁰ |

The analysis of the molecular electrostatic potential (MESP) map is also used to identify reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net These computational approaches provide a deep understanding of the electronic structure and are essential for designing novel molecules with tailored optical properties. researchgate.netmdpi.com

Mechanistic Biochemical and Biological Interaction Studies in Vitro Focus

Enzyme Inhibition and Modulation Studies

Kinetics and Binding Mechanisms of Enzyme Inhibition (e.g., Aldehyde Dehydrogenase, Acetylcholinesterase, Carbonic Anhydrase)

To date, specific studies detailing the kinetics and binding mechanisms of 2-(3,4-Dichlorophenoxy)benzaldehyde with aldehyde dehydrogenase (ALDH), acetylcholinesterase (AChE), or carbonic anhydrase (CA) have not been reported. Aldehyde dehydrogenases are a superfamily of enzymes responsible for oxidizing aldehydes to carboxylic acids. nih.govresearchgate.net Inhibition of ALDH can have significant physiological effects. nih.govnih.gov For example, N,N-diethylaminobenzaldehyde (DEAB) is a known inhibitor of several ALDH isoenzymes, acting as a substrate for some while irreversibly inhibiting others. iu.edu

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a key mechanism for many insecticides and drugs. For instance, 2,4-Dichlorophenoxyacetic acid has been shown to decrease the activity of different forms of AChE. nih.gov

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govcapes.gov.br They are targets for various drugs, including diuretics and anticancer agents. nih.govcapes.gov.br Inhibition of specific CA isoforms is a validated therapeutic strategy. nih.gov

A comprehensive understanding of this compound's effect on these enzymes would require detailed kinetic studies to determine parameters such as the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

| Enzyme Target | Potential Inhibitory Action of Structurally Related Compounds |

| Aldehyde Dehydrogenase (ALDH) | N,N-diethylaminobenzaldehyde (DEAB) acts as a substrate and inhibitor for various ALDH isoenzymes. iu.edu |

| Acetylcholinesterase (AChE) | 2,4-Dichlorophenoxyacetic acid reduces AChE activity. nih.gov |

| Carbonic Anhydrase (CA) | Various sulfonamides and coumarins are known inhibitors, targeting specific isoforms. nih.gov |

Allosteric Modulation Investigations and Enzyme Conformational Changes

There is currently no available research on the allosteric modulation or enzyme conformational changes induced by this compound. Allosteric modulation, where a compound binds to a site on the enzyme other than the active site to alter its activity, is a key regulatory mechanism. nih.gov Such binding can induce conformational changes that either enhance or inhibit enzyme function. nih.govnih.gov Investigating whether this compound can act as an allosteric modulator would require sophisticated biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and fluorescence spectroscopy to observe changes in the enzyme's three-dimensional structure upon binding of the compound.

Antimicrobial and Antifungal Activity Mechanisms in vitro

Specific in vitro studies on the antimicrobial and antifungal mechanisms of this compound are not present in the scientific literature. To establish its potential as an antimicrobial or antifungal agent, a series of investigations would be necessary.

Investigation of Cellular Membrane Disruption

A common mechanism for antimicrobial compounds is the disruption of the cellular membrane's integrity. This can lead to leakage of intracellular components and ultimately cell death. Assays to investigate this for this compound would include measuring the release of cellular contents (e.g., potassium ions, ATP) or using fluorescent dyes that can only enter cells with compromised membranes.

Inhibition of Essential Microbial Metabolic Pathways (e.g., Protein Synthesis, DNA Synthesis)

Another key antimicrobial strategy is the inhibition of essential metabolic pathways. This could involve targeting microbial protein synthesis by interfering with ribosomal function, or inhibiting DNA replication and repair mechanisms. To assess this, researchers would typically employ in vitro assays that measure the incorporation of radiolabeled precursors into proteins and DNA in the presence of the test compound.

Characterization of Molecular Targets in Pathogenic Organisms

Identifying the specific molecular targets of this compound within pathogenic organisms would be crucial for understanding its mechanism of action. This could involve techniques such as affinity chromatography to isolate binding partners or genetic screens to identify mutations that confer resistance to the compound. Without such studies, the molecular basis for any potential antimicrobial or antifungal activity remains unknown.

Cellular Response Modulations in vitro

Mechanisms of Apoptosis Induction in Cell Lines

No studies were found that investigated the mechanisms of apoptosis induction by this compound in any cell lines.

Modulation of Mitochondrial Membrane Potential

There is no available research on the modulation of mitochondrial membrane potential by this compound.

Ligand-Target Interactions and Binding Site Characterization (e.g., Receptor Binding Studies)

No data exists in the scientific literature regarding the ligand-target interactions or binding site characterization of this compound.

Utility as Chemical Probes for Biochemical Assays and Pathway Elucidation

The potential utility of this compound as a chemical probe for biochemical assays or for the elucidation of biological pathways has not been explored in any published research.

Emerging Research Directions and Future Perspectives

The chemical scaffold of 2-(3,4-Dichlorophenoxy)benzaldehyde, which combines a reactive aldehyde group with a dichlorinated diaryl ether, presents a compelling platform for novel scientific exploration. While its current applications are not extensively documented in mainstream research, its structural motifs suggest significant potential in various advanced fields. The following sections outline promising future research directions for this compound.

常见问题

Basic Research Questions

Q. What is the recommended synthetic route for 2-(3,4-Dichlorophenoxy)benzaldehyde?

- Methodology : A general method involves nucleophilic aromatic substitution. Dissolve 0.001 mol of a triazole derivative (e.g., 4-Amino-3,5-bis(2-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol, add glacial acetic acid (5 drops) and substituted benzaldehyde (0.001 mol). Reflux the mixture for 4 hours, evaporate under reduced pressure, and filter the product .

- Key Considerations :

- Solvent choice (ethanol) minimizes side reactions.

- Acetic acid acts as a catalyst for imine formation.

- Reflux time impacts yield; prolonged heating may degrade the aldehyde group.

Q. How can the purity of this compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30 v/v) .

- NMR : Confirm structural integrity via -NMR (δ ~10 ppm for aldehyde proton) and -NMR (δ ~190 ppm for carbonyl carbon) .

- Mass Spectrometry : Exact mass = 289.9589 g/mol (calculated using [M+H] ion) .

Q. What are the stability and storage guidelines for this compound?

- Stability :

- Susceptible to oxidation; avoid contact with oxidizing agents (e.g., peroxides, chlorates) .

- Storage :

- Store in airtight containers at 2–8°C in a dry, ventilated area.

- Incompatible with metals (e.g., aluminum, iron) in humid conditions .

Advanced Research Questions

Q. How do substituent positions (3,4-dichloro vs. 2,4-dichloro) influence reactivity in benzaldehyde derivatives?

- Experimental Design :

- Compare reaction kinetics of this compound and 2-(2,4-dichlorophenoxy)benzaldehyde in nucleophilic substitutions.

- Use DFT calculations to map electron density differences (e.g., Mulliken charges on chlorine atoms) .

- Data Contradiction Analysis :

- Conflicting reports on regioselectivity may arise from solvent polarity or catalyst choice. For example, polar aprotic solvents (DMF) favor para-substitution in 3,4-dichloro derivatives .

Q. What computational tools are suitable for modeling the degradation pathways of this compound?

- Methodology :

- Gaussian 16 : Optimize geometry at the B3LYP/6-31G(d) level to predict hydrolysis or photolysis products.

- ECOSAR : Estimate ecotoxicity of degradation intermediates (e.g., dichlorophenol derivatives) .

- Key Finding :

- The aldehyde group is prone to oxidation, forming 2-(3,4-dichlorophenoxy)benzoic acid as a primary metabolite .

Q. How can bioactivity assays be optimized for this compound derivatives?

- Protocol :

- Antimicrobial Testing : Use microdilution assays (MIC determination) against E. coli and S. aureus. Dissolve derivatives in DMSO (≤1% v/v) to avoid solvent toxicity .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293). Include a positive control (e.g., doxorubicin) and normalize to solvent-only baselines .

- Data Interpretation :

- Contradictory IC values may arise from variations in cell passage number or incubation time.

Key Research Gaps and Recommendations

- Synthesis Optimization : Screen alternative catalysts (e.g., p-toluenesulfonic acid) to reduce reflux time .

- Toxicological Profiling : Conduct in vivo studies to assess bioaccumulation potential (prioritize zebrafish models) .

- Structural Analogues : Explore fluorinated derivatives (e.g., 4-chloro-3-fluorobenzaldehyde) for enhanced stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。